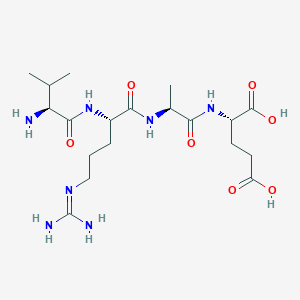
Di-tert-butyl (pyridin-3-yl)methyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl (pyridin-3-yl)methyl phosphate is an organic compound that features a pyridine ring substituted with a di-tert-butyl phosphate group
準備方法
Synthetic Routes and Reaction Conditions
Di-tert-butyl (pyridin-3-yl)methyl phosphate can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 2,6-bis(chloromethyl)pyridine with di-tert-butyl phosphine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol at elevated temperatures (around 45°C) for a couple of days. After the reaction, the product is isolated by evaporating the solvent and purifying the residue using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Di-tert-butyl (pyridin-3-yl)methyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Di-tert-butyl (pyridin-3-yl)methyl phosphate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
作用機序
The mechanism by which di-tert-butyl (pyridin-3-yl)methyl phosphate exerts its effects involves its interaction with molecular targets through its phosphate and pyridine groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2,6-Bis(di-tert-butylphosphinomethyl)pyridine: Similar structure but with two phosphine groups.
2,6-Di-tert-butyl-4-methylpyridine: Similar steric hindrance but different functional groups.
3,5-Bis(di-tert-butyl-9H-carbazol-9-yl)phenyl (pyridin-4-yl)methanone: Similar pyridine core but different substituents.
Uniqueness
Di-tert-butyl (pyridin-3-yl)methyl phosphate is unique due to its specific combination of a pyridine ring and a di-tert-butyl phosphate group. This combination imparts distinct chemical properties, such as steric hindrance and electronic effects, making it valuable in various applications.
特性
CAS番号 |
820208-43-3 |
|---|---|
分子式 |
C14H24NO4P |
分子量 |
301.32 g/mol |
IUPAC名 |
ditert-butyl pyridin-3-ylmethyl phosphate |
InChI |
InChI=1S/C14H24NO4P/c1-13(2,3)18-20(16,19-14(4,5)6)17-11-12-8-7-9-15-10-12/h7-10H,11H2,1-6H3 |
InChIキー |
VHEUBZXSSQAILU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OP(=O)(OCC1=CN=CC=C1)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,7-Diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517674.png)

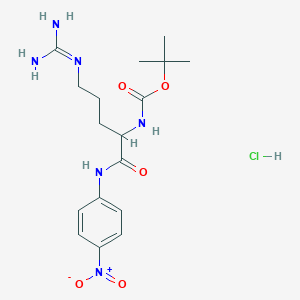

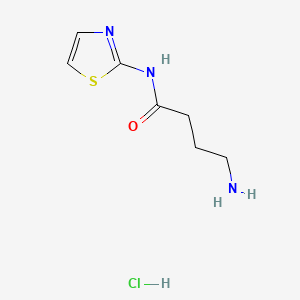
![(2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12517706.png)
![N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine](/img/structure/B12517707.png)

![(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)
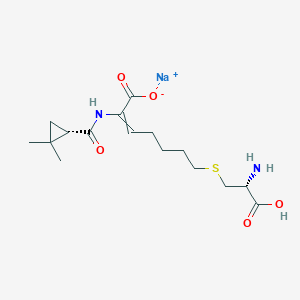
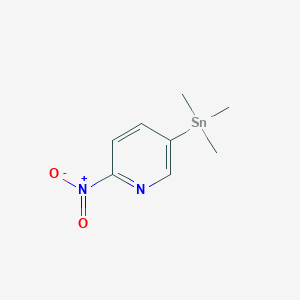
![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)
